Totrombopag

Description

Totrombopag is an orally available small molecule agonist of the platelet thrombopoietin (TPO) receptor (TPOR; MPL), with potential megakaryopoiesis stimulating activity. Upon administration, this compound mimics TPO and binds to TPOR. This stimulates TPOR and leads to the proliferation and differentiation of megakaryocytes in the bone marrow. This increases the production of blood platelets and decreases bleeding in thrombocytopenic patients. TPOR is a cytokine receptor and member of the hematopoietin receptor superfamily.

Properties

CAS No. |

376592-42-6 |

|---|---|

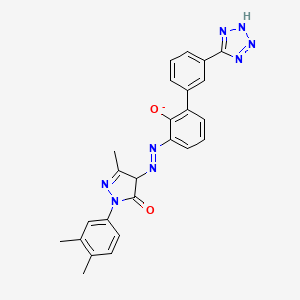

Molecular Formula |

C25H21N8O2- |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)/p-1 |

InChI Key |

KWJKFQSAMABKBG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eltrombopag on the Thrombopoietin Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular and cellular mechanisms by which eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, stimulates megakaryopoiesis and platelet production. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Eltrombopag is an orally administered, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It is utilized in the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).[1][3] Unlike first-generation recombinant TPO agents, eltrombopag's unique structure and mechanism of action circumvent the immunogenicity issues that led to the development of neutralizing antibodies against endogenous TPO.[4] This guide delineates the specific interactions of eltrombopag with the TPO receptor and the subsequent intracellular signaling cascades that drive thrombopoiesis.

Core Mechanism of Action: TPO Receptor (c-Mpl) Interaction

The primary mechanism of eltrombopag involves its specific binding to and activation of the TPO receptor, also known as c-Mpl. However, its mode of interaction is fundamentally different from that of the endogenous ligand, TPO.

-

Binding Site: Endogenous TPO, a large glycoprotein, binds to the extracellular domain of the TPO receptor. In contrast, eltrombopag, a small molecule, interacts with the transmembrane domain of the receptor.

-

Non-Competitive Interaction: Because eltrombopag and TPO bind to distinct sites, they do not compete with each other. This allows for an additive or potentially synergistic effect on receptor activation, enabling eltrombopag to be effective even in the presence of high levels of endogenous TPO.

-

Receptor Activation: Binding of eltrombopag to the transmembrane domain induces a conformational change in the TPO receptor, initiating downstream signaling cascades that mimic the effects of endogenous TPO. This leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.

Caption: Differential binding of endogenous TPO and Eltrombopag to the TPO receptor.

Downstream Signaling Pathways

Activation of the TPO receptor by eltrombopag triggers multiple intracellular signaling pathways critical for megakaryopoiesis. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.

-

JAK/STAT Pathway: This is the principal pathway for TPO receptor signaling. Upon receptor activation, associated Janus kinase 2 (JAK2) proteins are phosphorylated. These activated JAKs then phosphorylate the TPO receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation of megakaryocytic progenitors.

-

MAPK and PI3K/AKT Pathways: Eltrombopag also stimulates the Ras-MAPK and phosphoinositide 3-kinase (PI3K)/AKT signaling cascades. Activation of the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway, is crucial for regulating thrombopoiesis. Studies have shown that eltrombopag promotes megakaryocyte differentiation and platelet production through the balanced activation of AKT and ERK1/2 signaling molecules. While some early reports suggested eltrombopag does not activate the AKT pathway, more recent evidence indicates it stimulates all major c-Mpl downstream signals, including PI3K/AKT.

References

- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]

- 4. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

Eltrombopag: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag, marketed under trade names such as Promacta® and Revolade™, is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2] It is a critical therapeutic agent for the treatment of thrombocytopenia (low platelet counts) associated with various conditions, including chronic immune thrombocytopenia (ITP), chronic hepatitis C virus (HCV) infection, and severe aplastic anemia.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of eltrombopag, tailored for professionals in the field of drug development and research.

Discovery and Development

The development of eltrombopag stemmed from the need for a safe and effective oral therapy to stimulate platelet production. Earlier attempts with recombinant TPO were hampered by the development of autoantibodies that cross-reacted with endogenous TPO, leading to severe thrombocytopenia. Eltrombopag was designed as a non-peptide mimetic to avoid this immunogenicity. Preclinical studies demonstrated its selective interaction with the TPO receptor (c-Mpl), leading to the activation of the JAK-STAT signaling pathway and subsequent proliferation and differentiation of megakaryocytes, the precursors to platelets. Clinical trials, including the PETIT, PETIT2, and EXTEND studies, have established its efficacy and long-term safety in increasing and maintaining platelet counts, reducing bleeding events, and decreasing the need for rescue medications in patients with ITP.

Synthesis Pathway

The chemical synthesis of eltrombopag is a multi-step process. Several synthetic routes have been described in the literature and patents. A common pathway involves the coupling of two key intermediates: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

A representative synthesis can be outlined as follows:

-

Preparation of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid: This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction. For instance, 2-bromo-6-nitrophenol is first protected, then coupled with 3-carboxyphenylboronic acid. Subsequent deprotection and reduction of the nitro group yield the desired amino-biphenyl carboxylic acid derivative.

-

Preparation of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: This pyrazolone derivative can be prepared by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate.

-

Coupling and Formation of Eltrombopag: The final step involves a diazotization reaction of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, followed by a coupling reaction with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to form the eltrombopag free acid.

-

Formation of Eltrombopag Olamine: The active pharmaceutical ingredient is typically the olamine salt, which is formed by reacting the eltrombopag free acid with monoethanolamine.

Experimental Protocols

Synthesis of 2-bromo-6-nitrophenol: To a solution of 2-nitrophenol in toluene, N-bromosuccinimide (NBS) and cyclohexylamine are added. The reaction is carried out at a controlled temperature (e.g., 5°C) for several hours. The product, 2-bromo-6-nitrophenol, is then isolated and purified. A molar ratio of 2-nitrophenol:NBS:cyclohexylamine of 1:1:1.1 has been reported to give a good yield.

Suzuki-Miyaura Coupling: 2-bromo-6-nitroanisole (the methylated form of the previous product) is reacted with 3-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II)) and a base such as sodium carbonate. The reaction is typically conducted in a solvent mixture like dioxane and water at an elevated temperature (e.g., 85°C).

Diazotization and Coupling: 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid is dissolved in a suitable solvent like methanol and treated with an aqueous solution of sodium nitrite at a low temperature (0-5°C) to form the diazonium salt. 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is then added to the reaction mixture. The temperature is gradually raised, and the coupling reaction proceeds to form eltrombopag.

Salt Formation: The crude eltrombopag is then reacted with monoethanolamine in a suitable solvent to precipitate the eltrombopag olamine salt, which is then filtered and dried.

Mechanism of Action

Eltrombopag functions as a TPO receptor agonist, but its mechanism is distinct from that of endogenous TPO. While TPO binds to the extracellular domain of the c-Mpl receptor, eltrombopag interacts with the transmembrane domain of the receptor. This interaction initiates a signaling cascade that mimics the effects of TPO, leading to the stimulation of megakaryopoiesis.

Upon binding to the c-Mpl receptor, eltrombopag induces the activation of several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and regulate the transcription of genes involved in the proliferation and differentiation of megakaryocyte progenitor cells. The mitogen-activated protein kinase (MAPK) pathway is also activated, further contributing to cell proliferation and survival.

Quantitative Data

The efficacy of eltrombopag has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.

Table 1: Pharmacokinetic Parameters of Eltrombopag

| Parameter | Value | Population | Reference |

| Bioavailability | ~52% | Healthy Adults | |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Healthy Adults | |

| Protein Binding | >99% | - | |

| Elimination Half-life | 21-32 hours | Healthy Adults | |

| Apparent Clearance (CL/F) | 0.668 L/h | 70-kg Caucasian male ITP patient | |

| Apparent Volume of Central Compartment (Vc/F) | 8.76 L | 70-kg Caucasian male ITP patient | |

| Metabolism | Primarily via cleavage, oxidation (CYP1A2, CYP2C8), and glucuronidation (UGT1A1, UGT1A3) | - | |

| Excretion | Feces (~59%), Urine (~31%) | - |

Note: Pharmacokinetic parameters can be influenced by factors such as race, body weight, and concomitant medications.

Table 2: Efficacy of Eltrombopag in Chronic ITP - Pivotal Clinical Trials

| Study | N (Eltrombopag/Placebo) | Primary Endpoint | Eltrombopag Response Rate | Placebo Response Rate | p-value | Reference |

| RAISE | 135 / 62 | Platelet count ≥50 x 10⁹/L and ≤400 x 10⁹/L during 6 months | 79% | 28% | <0.0001 | |

| PETIT2 | 63 / 29 | Platelet count ≥50 x 10⁹/L for ≥6 of 8 weeks (Weeks 5-12) | 40% | 3% | 0.0004 | |

| EXTEND (Open-label) | 302 | Platelet count ≥50 x 10⁹/L at least once without rescue | 85.8% | N/A | N/A |

Table 3: Real-World Efficacy Data of Eltrombopag in Chronic ITP

| Study | N | Overall Response Rate | Complete Response | Partial Response | Reference |

| Turkish Multi-Center Study | 285 | 86.7% | 63.8% | 22.8% | |

| Chinese Single-Center Study | 198 | 78.8% (at 6 weeks) | 49.0% | 29.8% (CR1+CR2) |

Conclusion

Eltrombopag represents a significant advancement in the treatment of thrombocytopenia. Its unique mechanism of action as an oral, non-peptide TPO receptor agonist allows for effective stimulation of platelet production without the immunogenicity concerns of earlier therapies. The synthesis of eltrombopag is a complex but well-established process, and its efficacy and safety have been robustly demonstrated in a wide range of clinical settings. This guide provides a foundational understanding of the key technical aspects of eltrombopag for professionals engaged in pharmaceutical research and development.

References

An In-Depth Technical Guide to Totrombopag (Eltrombopag) and its Activation of the JAK-STAT Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a detailed examination of the mechanism of action for the thrombopoietin receptor (TPO-R) agonist, eltrombopag (often referred to as totrombopag). Eltrombopag is a small-molecule, non-peptide compound that stimulates megakaryopoiesis and platelet production by activating the TPO-R. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the receptor, eltrombopag binds to the transmembrane domain.[1] This unique binding mode initiates a cascade of intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, but also involving the PI3K/AKT and MAPK/ERK pathways.[2][3] This guide outlines the core signaling cascade, presents quantitative data on pathway activation, provides detailed experimental protocols for studying its effects, and visualizes key processes using standardized diagrams.

Core Mechanism of Action: TPO Receptor Binding

Eltrombopag is an orally bioavailable TPO-R agonist that selectively binds to the human and chimpanzee thrombopoietin receptor (also known as c-Mpl).[4][5] Its mechanism is distinct from that of endogenous TPO. While TPO and other peptide agonists like romiplostim bind to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor. This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of receptor-associated intracellular signaling pathways. Because eltrombopag does not compete with TPO for the same binding site, their effects on cell signaling can be additive.

Activation of the JAK-STAT Signaling Pathway

The primary signaling cascade initiated by eltrombopag-TPO-R binding is the JAK-STAT pathway, which is crucial for the proliferation and differentiation of megakaryocyte progenitor cells.

The process unfolds as follows:

-

JAK2 Activation: The TPO receptor is pre-associated with Janus kinase 2 (JAK2) proteins. Upon receptor dimerization induced by eltrombopag, the JAK2 molecules are brought into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the cytoplasmic tail of the TPO receptor.

-

STAT Recruitment and Phosphorylation: These phosphorylated tyrosine sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Once docked, the STAT proteins are themselves phosphorylated by JAK2.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STAT proteins dissociate from the receptor and form homo- or heterodimers. These dimers then translocate from the cytoplasm into the nucleus.

-

Gene Transcription: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes responsible for driving megakaryocyte proliferation, maturation, and ultimately, platelet production.

Quantitative Analysis of Pathway Activation

Studies have demonstrated that eltrombopag activates the TPO-R signaling pathways in a dose-dependent manner. The activation of STAT proteins, as well as other key signaling molecules, has been quantified relative to controls and the endogenous ligand, TPO.

Table 1: Dose-Dependent Activation of Signaling Pathways by Eltrombopag This table summarizes data from studies on human cord blood-derived hematopoietic stem cells (HSCs) cultured for 13 days to differentiate into megakaryocytes.

| Eltrombopag Concentration | Target Protein | Observed Effect (vs. 10 ng/mL rHuTPO) |

| 200 ng/mL | p-STAT3, p-STAT5, p-AKT, p-ERK1/2 | Sustained activation observed. |

| 500 ng/mL | p-STAT3, p-STAT5, p-AKT, p-ERK1/2 | Significantly increased phosphorylation. |

| 2000 ng/mL | p-STAT3, p-STAT5, p-AKT, p-ERK1/2 | Markedly increased phosphorylation. |

Table 2: Comparative Signaling Activity of Eltrombopag and TPO Eltrombopag induces a distinct signaling signature compared to recombinant human TPO (rhTPO), which may account for its potent effects on megakaryopoiesis.

| Agonist | Cell Type | Pathway | Relative Activation Level | Reference |

| Eltrombopag | Human Platelets | STAT1, STAT3, STAT5 | Phosphorylation induced | |

| Eltrombopag | Human Platelets | AKT | No phosphorylation | |

| rhTPO | Human Platelets | STAT1, STAT3, STAT5, AKT | Phosphorylation induced in all | |

| Eltrombopag | CD34+ derived Megakaryocytes | STAT5 | Dose-dependent, but lower than rhTPO | |

| Eltrombopag | CD34+ derived Megakaryocytes | STAT3, STAT5 | Increased phosphorylation vs. rhTPO | |

| Eltrombopag | N2C-Tpo Cells | p42/44 MAPK | Similar kinetics to rhTPO |

Broader Signaling Impact: Beyond JAK-STAT

While the JAK-STAT pathway is central, the full biological effect of eltrombopag involves the coordinated activation of other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/ERK pathways. The balanced activation of AKT and ERK1/2, in particular, has been shown to be crucial for proper proplatelet formation and platelet release. Eltrombopag strongly and sustainably activates all three major downstream pathways (STAT, AKT, ERK), leading to a robust increase in both megakaryocyte proliferation and platelet production.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of STAT5 Phosphorylation

This protocol details the steps to assess the dose-dependent effect of eltrombopag on STAT5 phosphorylation in a TPO-dependent cell line (e.g., BAF3/hTpoR) or primary CD34+ cells.

Materials:

-

BAF3/hTpoR cells or isolated human CD34+ cells

-

Appropriate cell culture medium

-

Eltrombopag (various concentrations) and rhTPO (positive control)

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF membrane and transfer buffer/apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Culture cells to an appropriate density. Starve cells of cytokines for 4-6 hours prior to treatment. Treat cells with varying concentrations of eltrombopag (e.g., 0.1, 1, 10 µM) or rhTPO (e.g., 50 ng/mL) for a specified time (e.g., 30-60 minutes) at 37°C. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody for phospho-STAT5 overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and immediately capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the primary antibody for total-STAT5, followed by the secondary antibody and detection steps.

-

Analysis: Quantify band intensity using densitometry software. The level of p-STAT5 is expressed as a ratio relative to total-STAT5.

Protocol 2: In Vitro Megakaryocyte Differentiation Assay

This protocol describes a method to evaluate the ability of eltrombopag to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.

Materials:

-

Human cord blood or bone marrow-derived CD34+ cells

-

Stem cell culture medium (e.g., StemSpan™) supplemented with cytokines (e.g., SCF, FLT3L)

-

Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/mL) and rhTPO (e.g., 10 ng/mL)

-

Cell culture plates and incubator (37°C, 5% CO₂)

-

Flow cytometer

-

Fluorochrome-conjugated antibodies: anti-CD41a, anti-CD61

Methodology:

-

Cell Isolation: Isolate CD34+ hematopoietic stem cells from the source material using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Plate the CD34+ cells in the appropriate medium supplemented with early-acting cytokines.

-

Treatment: Add eltrombopag at various concentrations to the culture wells. Include a positive control (rhTPO) and a negative (untreated) control.

-

Incubation: Culture the cells for 10-14 days, refreshing the medium and treatments as required.

-

Harvesting and Staining: At the end of the culture period, harvest the cells. Wash with PBS and incubate with fluorochrome-conjugated antibodies against megakaryocyte surface markers (e.g., CD41a, CD61) for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the stained cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. The percentage of cells positive for CD41a and/or CD61 indicates the proportion of cells that have differentiated into the megakaryocytic lineage. Compare the percentages across different treatment conditions.

Visualized Experimental Workflows

References

- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Switching thrombopoietin receptor agonist treatments in patients with primary immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Eltrombopag Activity

Disclaimer: The term "Totrombopag" did not yield specific results in scientific literature searches. The following guide is based on the extensive in vitro characterization of Eltrombopag , a well-documented thrombopoietin receptor (TPO-R) agonist with a similar name, which is presumed to be the intended subject of this technical guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R, or c-Mpl) agonist.[1][2][3] It is utilized in the treatment of thrombocytopenia associated with various etiologies by stimulating the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[2][4] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the c-Mpl receptor, Eltrombopag interacts with the transmembrane domain. This guide details the core in vitro methodologies used to characterize its biological activity and mechanism of action.

Core Mechanism of Action and Signaling Pathways

Eltrombopag mimics the effects of endogenous TPO by binding to and activating the c-Mpl receptor. This activation triggers a cascade of intracellular signaling pathways crucial for megakaryopoiesis. The primary signaling axes activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. Activation of the PI3K/AKT pathway has also been reported. Upon binding, Eltrombopag initiates the phosphorylation of JAK2, which in turn phosphorylates and activates downstream transcription factors, primarily STAT3 and STAT5. This leads to the transcription of genes that promote the proliferation and differentiation of bone marrow progenitor cells into mature megakaryocytes.

Quantitative In Vitro Activity

The potency of Eltrombopag is quantified through various in vitro assays that measure its effect on cell signaling, proliferation, and differentiation. The effective concentrations can vary depending on the cell type and specific endpoint being measured.

| Assay Type | Cell Line / System | Parameter | Reported Value | Reference |

| Megakaryocyte Differentiation | Primary Human CD34+ Cells | EC₅₀ | 30 - 300 nM | |

| STAT5 Phosphorylation | N2C-Tpo Cells | Max Signal Time | 60 minutes (at 30 µM) | |

| p42/44 MAPK Activation | N2C-Tpo Cells | Effective Concentration | 10 µM | |

| Megakaryocyte Differentiation | Human Cord Blood HSCs | Effective Concentration Range | 200 - 2000 ng/mL | |

| Colony Forming Unit (CFU-Mk) | MDS Patient CD34+ Cells | Activity | Increased CFU-Mk numbers |

Detailed Experimental Protocols

A comprehensive in vitro characterization of Eltrombopag involves a series of coordinated assays.

Megakaryocyte Differentiation Assay

This assay assesses the ability of Eltrombopag to induce the differentiation of hematopoietic stem cells (HSCs) into mature megakaryocytes.

-

Objective: To quantify the dose-dependent effect of Eltrombopag on megakaryocyte maturation.

-

Cell System: Human cord blood or bone marrow-derived CD34+ HSCs.

-

Methodology:

-

Cell Isolation: Isolate CD34+ cells from the source material using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture Initiation: Culture the isolated CD34+ cells in a suitable cytokine-supplemented medium (e.g., StemSpan™ SFEM) to promote hematopoietic differentiation.

-

Treatment: Add Eltrombopag at various concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL) to the cultures. A positive control of recombinant human TPO (rhTPO) should be included.

-

Incubation: Culture the cells for 10-14 days to allow for full megakaryocytic differentiation.

-

Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin alpha-IIb) and CD61 (integrin beta-3).

-

Ploidy Analysis: For ploidy level, fix the cells and stain with a DNA-binding dye like Propidium Iodide (PI), followed by flow cytometric analysis to determine the DNA content (2N, 4N, 8N, etc.) of the mature megakaryocytes.

-

-

Endpoint: Percentage of CD41+/CD61+ cells and the distribution of ploidy levels as a function of Eltrombopag concentration.

Cell Proliferation Assay

This assay determines the effect of Eltrombopag on the proliferation of TPO-dependent cell lines.

-

Objective: To measure the EC₅₀ of Eltrombopag for cell proliferation.

-

Cell System: TPO-R transfected murine cell lines (e.g., 32D-mpl, BAF3/hTpoR) or human TPO-dependent cell lines (e.g., N2C-Tpo).

-

Methodology:

-

Cell Seeding: Seed the TPO-dependent cells in a 96-well plate at a predetermined density.

-

Treatment: Add serial dilutions of Eltrombopag to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

-

Endpoint: A dose-response curve from which the EC₅₀ value can be calculated.

Signaling Pathway Analysis (Western Blot for Protein Phosphorylation)

This protocol details the detection of key signaling protein phosphorylation to confirm the mechanism of action.

-

Objective: To detect the Eltrombopag-induced phosphorylation of STAT3, STAT5, AKT, and ERK1/2.

-

Cell System: TPO-dependent cell lines (e.g., N2C-Tpo) or in vitro-differentiated megakaryocytes.

-

Methodology:

-

Serum Starvation: Prior to stimulation, serum-starve the cells for several hours to reduce basal signaling activity.

-

Stimulation: Treat the cells with Eltrombopag (e.g., 10-30 µM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to capture peak phosphorylation.

-

Cell Lysis: Immediately lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

-

Incubate with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pSTAT5, anti-pERK1/2, anti-pAKT).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal loading, strip the membrane and re-probe with antibodies for the total (non-phosphorylated) forms of the proteins and a loading control like β-actin.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Endpoint: Increased band intensity for phosphorylated proteins in Eltrombopag-treated samples compared to controls.

Apoptosis Assay

This assay is used to evaluate the effect of Eltrombopag on cell survival and apoptosis. Recent studies have shown Eltrombopag may have a dual role, either promoting survival in hematopoietic cells or directly inducing apoptosis in other contexts by activating BAK.

-

Objective: To quantify the percentage of apoptotic and necrotic cells following Eltrombopag treatment.

-

Cell System: Relevant cell lines (e.g., mouse embryonic fibroblasts, Jurkat cells, or primary hematopoietic cells).

-

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with varying concentrations of Eltrombopag for 24-48 hours.

-

Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late-apoptotic cells.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

-

Endpoint: Quantification of cell populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

References

- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Eltrombopag's Interaction with the Thrombopoietin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. Eltrombopag is a crucial therapeutic agent for the treatment of thrombocytopenia. This document synthesizes key findings from structural and functional studies, offering a detailed overview for researchers in drug development and related scientific fields.

Eltrombopag and the Thrombopoietin Receptor: An Overview of the Binding Interaction

Eltrombopag functions as an allosteric agonist of the TPO-receptor, also known as c-Mpl.[1][2] Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain, eltrombopag interacts with the transmembrane domain of the receptor.[2][3] This distinct binding site means that eltrombopag does not compete with endogenous TPO and can, in fact, exert synergistic effects on stimulating platelet production.[2] The activation of the TPO-receptor by eltrombopag initiates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways, leading to megakaryocyte proliferation and differentiation.

Quantitative Data on Eltrombopag-TPO-R Interaction

| Parameter | Value | Cell Line/System | Reference |

| Half maximal effective concentration (EC50) | 0.27 µM | Murine BAF3 cells transfected with human TPO-R and a STAT-activated luciferase reporter | |

| EC50 for differentiation of bone marrow precursor cells | 30–300 nM | Human bone marrow precursor cells |

Key Amino Acid Residues in the Eltrombopag Binding Site

Mutagenesis studies have been instrumental in identifying critical amino acid residues within the TPO-receptor's transmembrane domain that are essential for eltrombopag's activity. A co-crystal structure of the eltrombopag-TPO-R complex has not yet been publicly reported.

| Residue | Location | Role in Eltrombopag Interaction | Experimental Evidence | Reference |

| Histidine 499 (H499) | Transmembrane Domain | Crucial for species-specific activity. Substitution of H499 in human TPO-R with Leucine (found in murine TPO-R) abolishes eltrombopag's activity. | Site-directed mutagenesis | |

| Tryptophan 491 (W491) | Juxtamembrane Domain | Required for receptor activation by eltrombopag. Mutations at this site impair eltrombopag-mediated activation. | Site-directed mutagenesis |

The proposed mechanism suggests that eltrombopag activates the TPO-receptor by forming a complex with metal ions, such as Zn2+, and interacting with these specific amino acids in the transmembrane and juxtamembrane regions. This interaction is thought to induce a conformational change in the receptor, leading to its dimerization and subsequent activation of intracellular signaling pathways.

Experimental Protocols

The identification and characterization of the eltrombopag binding site have relied on a combination of molecular biology and biophysical techniques. Below are detailed, representative protocols for the key experimental approaches used in such studies.

Site-Directed Mutagenesis to Identify Key Residues

This protocol outlines the general steps for creating specific point mutations in the TPO-receptor gene (c-Mpl) to assess the impact of individual amino acid residues on eltrombopag activity.

Objective: To substitute a target amino acid (e.g., H499) in the TPO-receptor with another amino acid and evaluate the functional consequence of this mutation on eltrombopag-mediated receptor activation.

Materials:

-

Plasmid DNA containing the wild-type human TPO-receptor cDNA.

-

Mutagenic primers (forward and reverse) containing the desired nucleotide change.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

PCR buffer.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

Cell culture reagents for mammalian cell transfection and maintenance.

-

A reporter gene assay system (e.g., luciferase) responsive to STAT activation.

-

Eltrombopag.

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

Mutagenic PCR:

-

Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, high-fidelity DNA polymerase, and PCR buffer.

-

Perform thermal cycling, typically for 12-18 cycles, with denaturation, annealing, and extension steps.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on selective agar plates and incubate overnight at 37°C.

-

-

Plasmid Purification and Sequencing:

-

Select several colonies and grow overnight cultures.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

-

Functional Assay:

-

Transfect mammalian cells (e.g., HEK293) with the wild-type or mutant TPO-receptor plasmids, along with a STAT-responsive reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]).

-

After 24-48 hours, treat the cells with varying concentrations of eltrombopag.

-

Measure the reporter gene activity (e.g., luminescence) to determine the level of receptor activation.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Analysis

HDX-MS can be used to probe changes in the conformation and dynamics of the TPO-receptor upon eltrombopag binding, providing indirect evidence of the binding site.

Objective: To identify regions of the TPO-receptor that become more or less solvent-accessible upon eltrombopag binding.

Materials:

-

Purified TPO-receptor protein (or its transmembrane domain).

-

Eltrombopag.

-

Deuterium oxide (D₂O).

-

Quenching buffer (e.g., low pH and low temperature).

-

Protease column (e.g., pepsin).

-

LC-MS system.

Procedure:

-

Deuterium Labeling:

-

Incubate the TPO-receptor with and without eltrombopag in a deuterated buffer for various time points (e.g., 10s, 1min, 10min, 1h).

-

-

Quenching:

-

Stop the exchange reaction by adding a quenching buffer, which rapidly lowers the pH and temperature.

-

-

Proteolytic Digestion:

-

Inject the quenched sample onto an online protease column (e.g., immobilized pepsin) to digest the protein into peptides.

-

-

Peptide Separation and Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by mass spectrometry to measure the amount of deuterium incorporated into each peptide.

-

-

Data Analysis:

-

Compare the deuterium uptake of peptides from the TPO-receptor in the presence and absence of eltrombopag. Regions with reduced deuterium uptake in the presence of eltrombopag are likely part of or near the binding site.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by eltrombopag and the experimental workflow for identifying its binding site.

Caption: Eltrombopag activates the TPO-R, leading to JAK-STAT and MAPK signaling.

Experimental Workflow

Caption: Workflow for identifying key residues using site-directed mutagenesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Totrombopag in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, represents a significant advancement in the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, with a focus on its mechanism of action, and in vitro and in vivo effects. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug development and hematology. For the purpose of this document, we will be referencing data and studies conducted on Eltrombopag, as it is understood to be the widely recognized name for the compound of interest.

Mechanism of Action

This compound stimulates megakaryopoiesis and subsequent platelet production by selectively binding to the transmembrane domain of the human TPO-receptor (c-Mpl). This interaction initiates a signaling cascade that mimics the effects of endogenous thrombopoietin (TPO). Unlike TPO, which binds to the extracellular domain of the receptor, this compound's binding to the transmembrane domain allows for an additive effect with endogenous TPO.

Upon binding, this compound induces a conformational change in the TPO-R, leading to the activation of intracellular signaling pathways. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways ultimately leads to the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, resulting in an increased production of platelets.[1] Some studies also suggest the involvement of the AKT/ERK signaling pathways in promoting megakaryocyte differentiation and platelet production in a dose-dependent manner.

Signaling Pathways

The binding of this compound to the TPO-receptor triggers a cascade of intracellular signaling events crucial for megakaryopoiesis.

Preclinical In Vitro Studies

A series of in vitro experiments have been conducted to elucidate the cellular effects of this compound. These studies have primarily utilized human hematopoietic stem cells (HSCs) to assess the drug's ability to stimulate megakaryocyte differentiation and proliferation.

Experimental Protocols

1. Human Megakaryocyte Differentiation Assay:

-

Cell Source: CD34+ hematopoietic stem cells isolated from human cord blood.

-

Culture Conditions: Cells are cultured for 13 days in a serum-free medium.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL). Recombinant human TPO (rHuTPO) at a concentration of 10 ng/mL is typically used as a positive control.

-

Assessment of Differentiation: Megakaryocyte differentiation is evaluated by monitoring the expression of lineage-specific surface markers, such as CD41 and CD62, using flow cytometry. Cellular morphology and ploidy are also assessed.

References

An In-Depth Technical Guide to the Molecular Interactions of Eltrombopag with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist utilized in the management of thrombocytopenia. Unlike endogenous TPO, which binds to the extracellular domain of the thrombopoietin receptor (c-Mpl), Eltrombopag interacts with the transmembrane domain of the receptor. This unique binding mechanism initiates a signaling cascade that promotes the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in platelet production. Beyond its primary target, Eltrombopag exhibits significant off-target activity as a potent iron chelator, a characteristic that contributes to its overall biological effects and has clinical implications. This guide provides a detailed examination of the molecular interactions of Eltrombopag with its target proteins, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Interaction with the Primary Target: Thrombopoietin Receptor (c-Mpl)

Eltrombopag's primary mechanism of action involves its binding to the thrombopoietin receptor, also known as c-Mpl, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. This interaction is distinct from that of endogenous TPO, as Eltrombopag binds to the transmembrane and juxtamembrane domains of the c-Mpl receptor[1][2]. This allosteric binding is thought to induce a conformational change in the receptor, leading to its dimerization and the subsequent activation of intracellular signaling pathways.

Downstream Signaling: The JAK/STAT Pathway

Upon activation of the c-Mpl receptor by Eltrombopag, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[3][4][5]. This leads to the stimulation of megakaryocytopoiesis. The key steps in this pathway are:

-

JAK2 Activation: The conformational change in the c-Mpl receptor brings the associated JAK2 tyrosine kinases into close proximity, allowing for their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated sites serve as docking stations for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are themselves phosphorylated by JAK2. This phosphorylation event causes the STAT proteins to detach from the receptor and form homodimers or heterodimers.

-

Gene Transcription: The STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in the proliferation and differentiation of megakaryocytes.

It is noteworthy that Eltrombopag does not appear to activate the AKT pathway in the same manner as recombinant TPO.

Off-Target Interaction: Iron Chelation

A significant and clinically relevant molecular interaction of Eltrombopag is its ability to chelate iron. Eltrombopag has a high binding constant for iron(III) (log β2 = 35) and can mobilize intracellular iron. This iron-chelating property is thought to contribute to some of the drug's therapeutic effects, as well as some of its side effects.

The proposed mechanism involves Eltrombopag entering the cell and binding to intracellular iron, thereby reducing the labile iron pool. This can lead to a decrease in reactive oxygen species (ROS) and may also impact cellular processes that are iron-dependent. In some contexts, Eltrombopag's iron chelation has been shown to inhibit the proliferation of certain cancer cell lines.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data for the molecular interactions of Eltrombopag.

Table 1: Interaction with Primary Target (c-Mpl) and Cellular Effects

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Megakaryocyte Differentiation) | 30-300 nM | Human Bone Marrow Precursor Cells | |

| EC50 (Proliferation) | 0.03 µM | BAF3/hTpoR cells |

Table 2: Off-Target Iron Chelation and Antiproliferative Effects

| Parameter | Value | Cell Line/System | Reference |

| Iron(III) Binding Constant (log β2) | 35 | In vitro | |

| IC50 (Proliferation) | 5.7 - 14 µg/mL | Solid Tumor Cell Lines | |

| IC50 (Proliferation) | 5.6 - 15.4 µg/mL | Hematologic Tumor Cell Lines |

Experimental Protocols

Megakaryocyte Differentiation Assay from CD34+ Cells

This protocol outlines a method for assessing the effect of Eltrombopag on the differentiation of human CD34+ hematopoietic progenitor cells into megakaryocytes.

-

Isolation of CD34+ Cells: Isolate CD34+ cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

-

Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with appropriate cytokines to support hematopoietic stem and progenitor cell survival and proliferation.

-

Eltrombopag Treatment: Add Eltrombopag to the cell culture at various concentrations (e.g., 0, 10, 50, 100, 500 ng/mL). Include a positive control with recombinant human TPO (rhTPO).

-

Incubation: Incubate the cells for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD41a+/CD42b+ cells, which represent mature megakaryocytes.

Western Blot for JAK2 and STAT5 Phosphorylation

This protocol describes a method to detect the activation of the JAK/STAT signaling pathway in response to Eltrombopag.

-

Cell Culture and Starvation: Culture a suitable cell line expressing the c-Mpl receptor (e.g., HEL cells) to sub-confluency. Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

-

Eltrombopag Stimulation: Treat the starved cells with Eltrombopag at a predetermined concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling activation.

Conclusion

Eltrombopag's molecular interactions are multifaceted, centered on its unique binding to the transmembrane domain of the c-Mpl receptor, which triggers the JAK/STAT signaling pathway to stimulate megakaryopoiesis. Concurrently, its potent iron chelation activity presents an important off-target effect that contributes to its overall pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development to further explore and understand the intricate mechanisms of this therapeutic agent.

References

- 1. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

Totrombopag effect on megakaryocyte proliferation and differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Eltrombopag, a small non-peptide thrombopoietin (TPO) receptor agonist, on the proliferation and differentiation of megakaryocytes, the precursors to platelets. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

Eltrombopag stimulates megakaryopoiesis by binding to the transmembrane domain of the TPO receptor, c-Mpl, thereby activating downstream signaling pathways that drive the proliferation and maturation of megakaryocytes.[1][2] Unlike the native cytokine TPO, which binds to the extracellular domain, Eltrombopag's interaction with a different receptor site initiates a signaling cascade that promotes the expansion and differentiation of megakaryocyte progenitors.[2][3]

Quantitative Effects on Megakaryocyte Proliferation and Differentiation

Eltrombopag has been shown to dose-dependently increase megakaryocyte output and promote their maturation into platelet-producing cells. The following tables summarize the quantitative findings from key in vitro studies.

| Eltrombopag Concentration | Effect on Megakaryocyte (MK) Output | Proplatelet Formation | Reference |

| 50-100 ng/mL | Failed to promote megakaryocyte differentiation | Not reported | [4] |

| 200 ng/mL | Supported megakaryocyte differentiation comparable to 10 ng/mL rHuTPO | Normal branched proplatelets observed | |

| 500-2000 ng/mL | Stimulates MK output | 4-fold increase compared to 10 ng/mL TPO |

| Treatment | Phosphorylation of STAT3 | Phosphorylation of STAT5 | Phosphorylation of AKT | Phosphorylation of ERK1/2 | Reference |

| 10 ng/mL rHuTPO | Baseline | Baseline | Baseline | Baseline | |

| 200 ng/mL Eltrombopag | Increased | Increased | Increased | Increased | |

| 500 ng/mL Eltrombopag | Further Increased | Further Increased | Further Increased | Further Increased | |

| 2000 ng/mL Eltrombopag | Highest Increase | Highest Increase | Highest Increase | Highest Increase |

Signaling Pathways Activated by Eltrombopag

Eltrombopag binding to the c-Mpl receptor triggers the activation of several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT, and extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the proliferation, survival, and differentiation of megakaryocytes. Studies have shown that Eltrombopag leads to a dose-dependent increase in the phosphorylation of STAT3, STAT5, AKT, and ERK1/2. Notably, Eltrombopag maintains a balanced activation of the AKT and ERK1/2 signaling molecules, which is believed to be critical for promoting the maturation of megakaryocytes and subsequent platelet production, in contrast to other thrombopoietin mimetics like romiplostim which may show an unbalanced activation.

Caption: Eltrombopag signaling cascade in megakaryocytes.

Experimental Protocols

The following methodologies are based on protocols described in the cited literature for the in vitro assessment of Eltrombopag's effects on human megakaryopoiesis.

1. Isolation and Culture of Human Hematopoietic Stem Cells (HSCs)

-

Cell Source: Human cord blood-derived CD34+ hematopoietic stem cells.

-

Culture Medium: Serum-free medium supplemented with cytokines to promote megakaryocytic differentiation.

-

Treatment: Cells are cultured in the presence of varying concentrations of Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/mL) or a positive control such as recombinant human thrombopoietin (rHuTPO, e.g., 10 ng/mL).

-

Culture Duration: Typically 13 days to allow for differentiation into mature megakaryocytes.

2. Assessment of Megakaryocyte Differentiation and Maturation

-

Flow Cytometry: Differentiated cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41, CD42b, and CD61, to quantify the percentage of mature megakaryocytes.

-

Ploidy Analysis: The DNA content of megakaryocytes is analyzed by flow cytometry after staining with a fluorescent DNA dye (e.g., propidium iodide) to determine the ploidy level, an indicator of maturation.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of key transcription factors involved in megakaryopoiesis, such as RUNX1 and NFE2.

3. Proplatelet Formation Assay

-

Procedure: Mature megakaryocytes are seeded onto fibrinogen-coated coverslips and incubated to allow for the extension of proplatelets.

-

Imaging: Proplatelet formation is visualized and quantified using immunofluorescence microscopy after staining for cytoskeletal components like β1-tubulin.

4. Western Blot Analysis of Signaling Pathways

-

Cell Lysates: Megakaryocytes are lysed at specific time points after stimulation with Eltrombopag or TPO.

-

Electrophoresis and Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., pSTAT3, STAT3, pAKT, AKT, pERK1/2, ERK1/2).

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for chemiluminescent detection and quantification of protein bands.

Caption: Workflow for in vitro analysis of Eltrombopag.

Logical Relationships and Comparative Analysis

Eltrombopag's mechanism of promoting megakaryopoiesis and platelet production is distinct from that of endogenous TPO and the peptibody TPO mimetic, romiplostim. While all three bind to and activate the c-Mpl receptor, the specific binding sites and subsequent conformational changes in the receptor differ, leading to variations in the downstream signaling and cellular responses.

Caption: Comparative mechanisms of TPO receptor agonists.

References

- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of Eltrombopag: An In-depth Technical Guide

Disclaimer: The initial query for "Totrombopag" yielded no specific results. Based on the similarity in name and therapeutic class, this document provides a comprehensive overview of the preclinical safety and toxicology of Eltrombopag , a thrombopoietin receptor agonist. It is presumed that "this compound" was a misspelling.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical safety and toxicological data for Eltrombopag.

Introduction

Eltrombopag is a non-peptide, orally bioavailable thrombopoietin receptor (TPO-R) agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[2][3] Eltrombopag interacts with the transmembrane domain of the human TPO-receptor, initiating signaling cascades that mimic the effects of endogenous thrombopoietin.[3]

Pharmacodynamics and Mechanism of Action

Eltrombopag activates the TPO receptor, leading to the stimulation of downstream signaling pathways. This includes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. This activation promotes the survival, proliferation, and differentiation of megakaryocyte progenitor cells, ultimately resulting in increased platelet counts.

Non-Clinical Pharmacokinetics

The pharmacokinetic profile of Eltrombopag has been evaluated in several animal species. Following oral administration, peak plasma concentrations are typically observed within 2 to 6 hours. Eltrombopag is highly bound to plasma proteins (>99%). The primary route of elimination is through feces, with a smaller portion excreted in the urine. Unchanged Eltrombopag accounts for a significant portion of the fecal excretion.

| Species | Route | Tmax (h) | Protein Binding | Major Excretion Route |

| Rat | Oral | 4-8 | >99% | Feces |

| Mouse | Oral | 2-4 | >99% | Feces |

| Dog | Oral | N/A | >99% | Feces |

| Chimpanzee | Oral | N/A | >99% | N/A |

Table 1: Summary of Non-Clinical Pharmacokinetic Parameters of Eltrombopag

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of Eltrombopag on vital organ systems.

-

Central Nervous System (CNS): No adverse effects on CNS function were observed in rats at oral doses up to 40 mg/kg.

-

Cardiovascular System: In vitro studies showed concentration-dependent inhibition of the hERG K+ channel. However, a thorough QT study in healthy human subjects did not show any clinically relevant QT interval prolongation.

-

Respiratory System: No effects on respiratory function were noted in rats at oral doses up to 40 mg/kg.

Toxicology

Acute Toxicity

Acute toxicity studies have been conducted to determine the potential for toxicity after a single high dose of Eltrombopag.

Repeat-Dose Toxicity

Repeat-dose toxicity studies of Eltrombopag have been conducted in mice, rats, and dogs for up to one year. The principal toxicological findings were observed in the liver, kidney, and eyes.

| Species | Duration | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |

| Mouse | 2 years | N/A | Kidney, Eye | Renal toxicity, Cataracts |

| Rat | 28 weeks | N/A | Liver, Eye, Bone | Hepatotoxicity, Cataracts, Endosteal hyperostosis (at high doses) |

| Dog | 52 weeks | N/A | Liver | Hepatotoxicity |

Table 2: Summary of Repeat-Dose Toxicity Studies of Eltrombopag

Hepatotoxicity: Hepatocyte degeneration and increased serum liver enzymes were observed in mice, rats, and dogs at doses associated with morbidity and mortality. However, no hepatic effects were seen after chronic dosing in rats (28 weeks) or dogs (52 weeks) at exposures up to 4 or 2 times the human clinical exposure, respectively.

Ocular Toxicity: Cataracts were a notable finding in toxicology studies in rodents. In juvenile rodents, cataracts developed in a dose- and time-dependent manner at exposures 5 to 7 times the human clinical exposure. No cataracts were detected in dogs after 52 weeks of treatment at 3 times the human clinical exposure.

Renal Toxicity: Renal toxicity was observed in mice.

Genotoxicity

Eltrombopag was not mutagenic in a bacterial mutation assay and was not clastogenic in two in vivo assays in rats (micronucleus and unscheduled DNA synthesis). It was marginally positive in an in vitro mouse lymphoma assay. These findings suggest that Eltrombopag does not pose a significant genotoxic risk to humans.

Carcinogenicity

Eltrombopag was not carcinogenic in two-year studies in mice at doses up to 75 mg/kg/day or in rats at doses up to 40 mg/kg/day. These exposures were up to four times the human clinical exposure based on area under the curve (AUC).

Reproductive and Developmental Toxicology

Eltrombopag did not affect female fertility, early embryonic development, or embryo-fetal development in rats at doses up to 20 mg/kg/day. However, at a maternally toxic dose of 60 mg/kg/day, there was evidence of embryo-lethality and reduced fetal body weight. Eltrombopag did not affect male fertility in rats. In a pre- and post-natal development study in rats, there were no adverse effects on the growth, development, or reproductive function of the offspring at maternally non-toxic doses.

Experimental Protocols

Repeat-Dose Toxicity Study (Rat)

-

Species: Sprague-Dawley rats.

-

Administration: Oral gavage, once daily.

-

Duration: 28 weeks.

-

Dose Groups: Vehicle control, low-dose, mid-dose, and high-dose (e.g., 60 mg/kg/day, which was a non-tolerated dose).

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

Key Assessments: Detailed ophthalmological examinations for cataracts and histopathological evaluation of the liver, kidneys, and bone.

Genotoxicity - In Vivo Micronucleus Assay (Rat)

-

Species: Wistar rats.

-

Administration: Oral gavage.

-

Dosing Regimen: Typically a single administration or two administrations 24 hours apart.

-

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last dose.

-

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic examination.

-

Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a potential for chromosomal damage.

Conclusion

The preclinical safety and toxicology profile of Eltrombopag has been extensively evaluated in various animal models. The primary target organs for toxicity were identified as the liver, kidney (in mice), and eye (cataracts in rodents). Eltrombopag was not found to be genotoxic or carcinogenic in long-term studies. Reproductive toxicology studies indicated a potential for embryo-fetal toxicity at maternally toxic doses. These preclinical findings have been instrumental in guiding the clinical development and establishing the safety monitoring plan for Eltrombopag in human subjects.

References

Methodological & Application

Eltrombopag In Vitro Assays: Application Notes and Protocols for Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3][4] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), initiating signaling cascades that stimulate the proliferation and differentiation of megakaryocytes, thus increasing platelet production.[5] Clinically, it is approved for treating thrombocytopenia in conditions like chronic immune thrombocytopenia (ITP) and severe aplastic anemia.

Beyond its role in megakaryopoiesis, preclinical studies have revealed that eltrombopag can inhibit the proliferation of various solid and hematologic tumor cell lines. This anti-proliferative effect may be independent of c-Mpl expression and is partly attributed to its ability to chelate intracellular iron. These dual activities make eltrombopag a subject of significant interest in both hematology and oncology research.

This document provides detailed protocols for in vitro assays to study the effects of eltrombopag on cell lines, focusing on its impact on cell proliferation and megakaryocytic differentiation.

Mechanism of Action: c-Mpl Signaling Activation

Eltrombopag binds to the transmembrane domain of the c-Mpl receptor, a distinct site from the endogenous ligand, TPO. This binding induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates the receptor and downstream signaling molecules, primarily activating the STAT, PI3K/AKT, and MAPK/ERK pathways. This cascade promotes the survival, proliferation, and differentiation of cells within the megakaryocytic lineage.

Data Presentation: Quantitative In Vitro Effects

Eltrombopag's effect on cell proliferation varies significantly across different cell lines. While it promotes megakaryopoiesis, it inhibits the growth of many cancer cell lines.

Table 1: IC50 Values of Eltrombopag on Tumor Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| Leukemia/Lymphoma | ||

| CCRF-CEM | T-cell lymphoblastic leukemia | 0.56 - 5.9 |

| K562 | Chronic myelogenous leukemia | 5.6 - 15.4 |

| MOLT-4 | Acute lymphoblastic T-cell leukemia | 0.56 - 5.9 |

| RPMI-8226 | Plasmacytoma | 0.56 - 5.9 |

| SR | Immunoblastic large cell lymphoma | 0.56 - 5.9 |

| U937 | Histiocytic lymphoma (AML) | 5.6 - 15.4 |

| OCI-AML3 | Acute myeloid leukemia | 5.6 - 15.4 |

| NOMO-1 | Acute monocytic leukemia | > 40 |

| Solid Tumors | ||

| MCF-7 | Breast adenocarcinoma | 19.0 / 31 |

| BT474 | Breast ductal carcinoma | 9.6 |

| A549 | Lung carcinoma | 9.0 |

| OVCAR3 | Ovarian adenocarcinoma | 4.8 |

| SKOV-3 | Ovarian adenocarcinoma | 49.7 |

| SMMC-7721 | Hepatocellular carcinoma | 154 |

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Table 2: Effective Concentrations of Eltrombopag for Megakaryopoiesis

| Cell Source | Effect | Effective Concentration Range |

| Human Cord Blood-derived CD34+ cells | Megakaryocyte Differentiation | 200 - 2000 ng/mL |

| Human Cord Blood-derived CD34+ cells | Proplatelet Formation | 200 - 2000 ng/mL |

| Human Bone Marrow-derived CD34+ cells | Differentiation into CD41+ cells (EC50) | ~0.1 µM (~44 ng/mL) |

Data compiled from multiple sources. Concentrations below 100 ng/mL may fail to promote differentiation.

Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assay

This protocol is designed to determine the effect of eltrombopag on the proliferation of adherent or suspension cancer cell lines using a colorimetric assay (e.g., MTT or MTS) or thymidine incorporation.

Methodology:

-

Cell Seeding: Culture cells in appropriate media. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for MCF-7, 2 x 10⁴ cells/well for SMMC-7721). Allow cells to adhere for 24 hours if applicable.

-

Treatment: Prepare serial dilutions of eltrombopag in culture medium. Remove the existing medium from the wells and add 100 µL of the eltrombopag dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Measurement (MTS Assay):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

-

Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.

-

Protocol 2: Megakaryocytic Differentiation Assay

This protocol uses flow cytometry to quantify the differentiation of hematopoietic stem cells (HSCs) into mature megakaryocytes, identified by surface markers CD61 and CD42b.

Methodology:

-

Cell Culture: Culture human cord blood-derived CD34+ hematopoietic stem cells in a liquid medium optimized for megakaryocyte differentiation.

-

Treatment: Add eltrombopag at final concentrations of 200, 500, and 2000 ng/mL. Use recombinant human TPO (rHuTPO) at 10 ng/mL as a positive control.

-

Incubation: Culture the cells for 13 days at 37°C and 5% CO₂.

-

Antibody Staining:

-

At day 13, harvest the cells and wash with PBS containing 1% BSA.

-

Incubate the cells with fluorescently conjugated antibodies against CD61 and CD42b for 30 minutes on ice in the dark.

-

Wash the cells again to remove unbound antibodies.

-

-

Flow Cytometry:

-

Resuspend the cells in an appropriate buffer for analysis.

-

Acquire data on a flow cytometer.

-

Gate on the appropriate cell population and quantify the percentage of cells that are double-positive for CD61 and CD42b, representing mature megakaryocytes.

-

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation of key proteins in the c-Mpl signaling pathway (STAT5, AKT, ERK1/2) following eltrombopag treatment.

Methodology:

-

Cell Treatment: Culture megakaryocytes (differentiated as per Protocol 2) or a c-Mpl expressing cell line (e.g., Mo7e). Starve cells of cytokines if necessary, then treat with eltrombopag (e.g., 200-2000 ng/mL) or rHuTPO for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT5, AKT, and ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal loading, strip the membrane and re-probe with antibodies for total STAT5, AKT, ERK1/2, and a loading control like β-actin.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative increase in phosphorylation compared to untreated controls.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]